molecular formula C11H15N3O3S B6644425 (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid

カタログ番号: B6644425
分子量: 269.32 g/mol
InChIキー: WCUDVFZHOROLCS-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid, also known as TAK-659, is a small-molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway plays a key role in the development and function of B cells, which are important components of the immune system. TAK-659 has shown promise as a potential treatment for various autoimmune diseases and cancers.

作用機序

(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid works by inhibiting the SYK pathway, which is involved in B cell receptor signaling. This pathway plays a crucial role in the activation and survival of B cells. By targeting this pathway, this compound can effectively suppress B cell proliferation and induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. It can effectively inhibit SYK phosphorylation and downstream signaling pathways, leading to the suppression of B cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.

実験室実験の利点と制限

One advantage of (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid is its specificity for the SYK pathway, which makes it a promising therapeutic agent for various diseases. However, one limitation is its potential toxicity, which needs to be carefully monitored in clinical trials. Additionally, this compound may not be effective in all patients, and further research is needed to identify biomarkers that can predict response to treatment.

将来の方向性

There are several potential future directions for research on (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid. One area is the identification of biomarkers that can predict response to treatment. Another area is the development of combination therapies that can enhance the efficacy of this compound in the treatment of cancer and autoimmune diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential role in other signaling pathways.

合成法

The synthesis of (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves several steps, including the reaction of piperidine with 1,3-thiazole-5-carboxylic acid and subsequent coupling with N-methyl-4-(trifluoromethyl)benzenesulfonamide. The final product is obtained through further purification and isolation steps.

科学的研究の応用

(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in inhibiting the proliferation of B cells and inducing apoptosis in cancer cells. This compound has also demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

特性

IUPAC Name

(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c15-10(16)8-2-1-3-14(6-8)11(17)13-5-9-4-12-7-18-9/h4,7-8H,1-3,5-6H2,(H,13,17)(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUDVFZHOROLCS-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)NCC2=CN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。